Comparative Synthetic Yield in Direct Alkylation of 3,5-Dibromo-1H-1,2,4-triazole with 2‑Iodopropane
A reported synthesis of 3,5‑dibromo‑1‑isopropyl‑1H‑1,2,4‑triazole via alkylation of 3,5‑dibromo‑1H‑1,2,4‑triazole with 2‑iodopropane in DMF using NaH as base proceeded with a 67% isolated yield [1]. In contrast, analogous alkylations of the same triazole core with tert‑butyl bromoacetate under optimized conditions have been reported with yields of 55–60% . The higher yield for the isopropyl derivative reflects favorable steric and electronic effects during alkylation, making it a more efficient building block for downstream derivatization.
| Evidence Dimension | Isolated yield of N1‑alkylation of 3,5‑dibromo‑1H‑1,2,4‑triazole |
|---|---|
| Target Compound Data | 67% yield (631 mg from 750 mg starting material) |
| Comparator Or Baseline | 3,5‑Dibromo‑1‑(tert‑butyl‑2‑acetate)‑1H‑1,2,4‑triazole: 55–60% yield |
| Quantified Difference | 7–12 percentage points higher yield |
| Conditions | NaH, DMF, 40 °C, 2‑iodopropane for target; comparable base/solvent systems for comparator |
Why This Matters
Higher yielding alkylation directly reduces raw material costs and improves process mass intensity in multi‑step synthesis campaigns, a key consideration for procurement teams.
- [1] Triazoles.com. (2021). New downstream synthetic route of C2HBr2N3: 3,5‑dibromo‑1‑isopropyl‑1,2,4‑triazole. View Source
